![molecular formula C6H9Br2N3O B15313806 5H,6H,7H-pyrrolo[3,4-c]pyridazin-3-ol dihydrobromide](/img/structure/B15313806.png)
5H,6H,7H-pyrrolo[3,4-c]pyridazin-3-ol dihydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5H,6H,7H-pyrrolo[3,4-c]pyridazin-3-ol dihydrobromide: is a nitrogen-containing heterocyclic compound It is known for its unique structure, which includes a pyrrole ring fused with a pyridazine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5H,6H,7H-pyrrolo[3,4-c]pyridazin-3-ol dihydrobromide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyrrole derivatives with hydrazine derivatives, followed by cyclization to form the pyridazine ring. The final product is then treated with hydrobromic acid to obtain the dihydrobromide salt.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrole or pyridazine rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of pyrrolo[3,4-c]pyridazin-3-one derivatives.
Reduction: Formation of dihydropyrrolo[3,4-c]pyridazin derivatives.
Substitution: Formation of halogenated pyrrolo[3,4-c]pyridazin derivatives.
科学的研究の応用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anti-inflammatory agent.
Medicine: The compound is being investigated for its potential therapeutic applications. It has shown activity against certain cancer cell lines and is being explored as a potential anticancer agent.
Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The exact mechanism of action of 5H,6H,7H-pyrrolo[3,4-c]pyridazin-3-ol dihydrobromide is still under investigation. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The compound may inhibit certain pathways involved in cell proliferation or inflammation, leading to its observed biological activities.
類似化合物との比較
- 5H-pyrrolo[2,3-b]pyrazine
- 6H-pyrrolo[3,4-b]pyrazine
- 7H-pyrrolo[2,3-c]pyridazine
Comparison: Compared to these similar compounds, 5H,6H,7H-pyrrolo[3,4-c]pyridazin-3-ol dihydrobromide has a unique fusion of the pyrrole and pyridazine rings, which may contribute to its distinct biological activities. Its dihydrobromide salt form also enhances its solubility and stability, making it more suitable for certain applications.
Conclusion
This compound is a versatile compound with potential applications in various fields. Its unique structure and reactivity make it a valuable tool in scientific research and industrial applications. Further studies are needed to fully understand its mechanism of action and to explore its potential therapeutic uses.
特性
分子式 |
C6H9Br2N3O |
|---|---|
分子量 |
298.96 g/mol |
IUPAC名 |
2,5,6,7-tetrahydropyrrolo[3,4-c]pyridazin-3-one;dihydrobromide |
InChI |
InChI=1S/C6H7N3O.2BrH/c10-6-1-4-2-7-3-5(4)8-9-6;;/h1,7H,2-3H2,(H,9,10);2*1H |
InChIキー |
AWOIXTFJNLCGQC-UHFFFAOYSA-N |
正規SMILES |
C1C2=CC(=O)NN=C2CN1.Br.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(Tert-butoxy)carbonyl]-4-(2-ethylphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B15313732.png)

![2-Amino-3-[4-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B15313743.png)
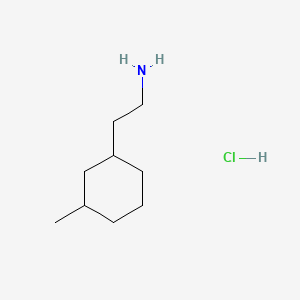
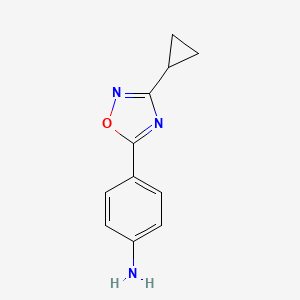
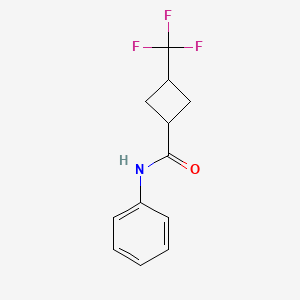
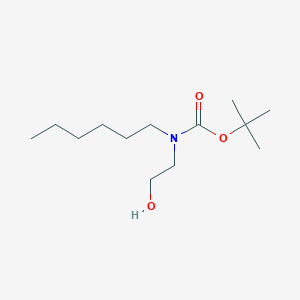
![N-{5-[3-(aminomethyl)-1H-pyrazol-5-yl]-2-methoxyphenyl}acetamide](/img/structure/B15313803.png)

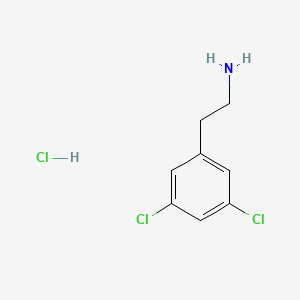
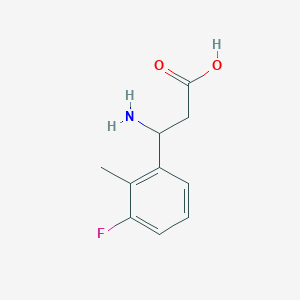
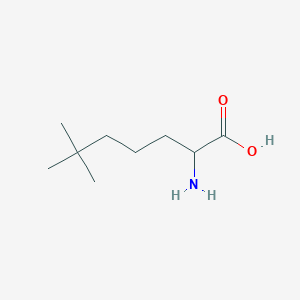
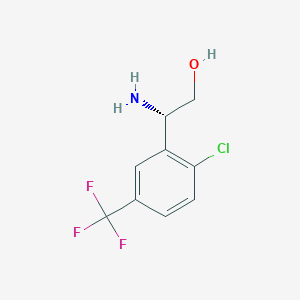
![N-({6-chloro-8-methylimidazo[1,2-a]pyridin-2-yl}methyl)-N'-(2-phenoxy-1-phenylethyl)ethanediamide](/img/structure/B15313833.png)
